molecular formula C17H11F2N5O B12902966 N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide CAS No. 825616-47-5

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide

Cat. No.: B12902966
CAS No.: 825616-47-5
M. Wt: 339.30 g/mol
InChI Key: AIFMVWNGYGDHDJ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2H-benzimidazol-2-ylidene moiety fused to a dihydropyrazole ring and substituted with a 2,4-difluorobenzamide group. The benzimidazole and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions, which are critical for molecular recognition in biological systems . The 2,4-difluorobenzamide substituent may enhance lipophilicity and metabolic stability, common strategies in drug design .

Properties

CAS No.

825616-47-5

Molecular Formula

C17H11F2N5O

Molecular Weight

339.30 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,4-difluorobenzamide

InChI

InChI=1S/C17H11F2N5O/c18-9-5-6-10(11(19)7-9)17(25)23-14-8-20-24-15(14)16-21-12-3-1-2-4-13(12)22-16/h1-8H,(H,20,24)(H,21,22)(H,23,25)

InChI Key

AIFMVWNGYGDHDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=NN3)NC(=O)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,4-difluorobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-difluorobenzoyl chloride with 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,4-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,4-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Key Structural Differences Reference
Target Compound Benzimidazole-dihydropyrazole 2,4-Difluorobenzamide Unique fused bicyclic system
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-fluorobenzamide (Compound 38, ) Benzimidazole-methylbenzyl 4-Cyano-3-fluorobenzamide Cyanide substitution; lacks pyrazole
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () Thienylidene-dihydro 4-Fluorobenzamide Thienylidene vs. pyrazole core
N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide () Urea-linked benzamide 2,6-Difluorobenzamide; chlorophenyl Urea linker; simpler scaffold

Key Observations:

  • The target compound’s fused benzimidazole-dihydropyrazole core distinguishes it from analogues with isolated rings (e.g., thienylidene in ) or linear linkers (e.g., urea in ). This fused system may enhance rigidity and binding affinity .
  • Fluorine substitutions on the benzamide group are common (e.g., 2,4-difluoro in the target vs. 2,6-difluoro in ), influencing electronic properties and bioavailability .

Biological Activity

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by the presence of a benzimidazole moiety, a pyrazole ring, and difluorobenzamide. The molecular formula is C12H8F2N4OC_{12}H_{8}F_{2}N_{4}O, with a molecular weight of 270.22 g/mol.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of key signaling pathways involved in inflammation and cell death.

  • NLRP3 Inflammasome Inhibition : The compound has been noted for its potential to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition can lead to decreased release of pro-inflammatory cytokines such as IL-1β .
  • Antioxidant Activity : Some studies indicate that compounds with similar structural features exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in various cell types.

Biological Evaluation

The biological activity has been evaluated through various in vitro assays. The following table summarizes key findings from recent studies:

Assay Type Concentration Effect Reference
IL-1β Release Inhibition10 µM19.4% inhibition
Pyroptosis Prevention10 µM24.9% inhibition
Cytotoxicity AssayVariesLow cytotoxicity at tested concentrations

Case Study 1: NLRP3 Inflammasome Inhibition

In a study examining the effects of various benzimidazole derivatives, this compound demonstrated significant inhibition of NLRP3-dependent pyroptosis at concentrations as low as 10 µM. This suggests a promising avenue for therapeutic development in conditions characterized by excessive inflammation .

Case Study 2: Antioxidant Properties

Another study investigated the antioxidant potential of similar compounds, revealing that those with a benzimidazole core exhibited significant radical scavenging activity. This property may enhance their therapeutic efficacy in oxidative stress-related diseases .

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